Cas no 2231673-12-2 (6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine)
![6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/2231673-12-2x500.png)
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
-
- MDL: MFCD31561287
- インチ: 1S/C8H9NO3/c1-10-7-3-2-6-8(9-7)12-5-4-11-6/h2-3H,4-5H2,1H3
- InChIKey: PCLHXJOZYKIURU-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=NC=2OCC1)OC
計算された属性
- 精确分子量: 167.058243149 g/mol
- 同位素质量: 167.058243149 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.6
- 分子量: 167.16
- XLogP3: 1.2
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 190072-500mg |
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
2231673-12-2 | 500mg |
$900.00 | 2023-09-07 | ||
Matrix Scientific | 190072-1g |
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
2231673-12-2 | 1g |
$1576.00 | 2023-09-07 |
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineに関する追加情報
Comprehensive Overview of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS No. 2231673-12-2)
The compound 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS No. 2231673-12-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This bicyclic system combines a pyridine ring with a 1,4-dioxane moiety, offering a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, aligning with current trends in precision medicine and targeted therapies.
In recent years, the demand for small molecule therapeutics has surged, with 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine being explored for its bioisosteric properties. Its methoxy group at the 6-position enhances metabolic stability, a critical factor addressed in modern medicinal chemistry optimization. The compound's logP value and hydrogen bonding capacity make it particularly relevant for CNS drug development, a hot topic in neuropharmacology forums.
Synthetic approaches to CAS 2231673-12-2 typically involve Pd-catalyzed cross-coupling reactions or cyclization strategies from appropriately substituted pyridine precursors. Recent publications highlight innovative routes using flow chemistry techniques, reflecting the pharmaceutical industry's shift toward continuous manufacturing. Analytical characterization commonly employs LC-MS and NMR spectroscopy, with particular attention to the proton environment of the dioxane ring system.
The [1,4]dioxino[2,3-b]pyridine core structure exhibits interesting electronic properties that influence its binding affinity in biological systems. Computational studies suggest this scaffold may interact favorably with protein targets containing aromatic stacking pockets. These findings correlate with growing interest in fragment-based drug design, where such privileged structures serve as valuable starting points for lead optimization.
Stability studies of 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine demonstrate excellent photostability under standard laboratory conditions, an important consideration for formulation development. The compound shows appropriate solubility profiles in common organic solvents, though its aqueous solubility presents formulation challenges typical of lipophilic heterocycles - a frequent search topic among pharmaceutical scientists developing oral dosage forms.
Patent literature reveals increasing protection of dioxinopyridine derivatives across multiple therapeutic areas, particularly in oncology and inflammatory diseases. The methoxy-substituted variant appears in several patent applications as a key pharmacophore element, often paired with structure-activity relationship (SAR) data showing enhanced potency over unsubstituted analogs.
From a regulatory perspective, CAS 2231673-12-2 falls under standard handling requirements for research chemicals. Proper personal protective equipment (PPE) and engineering controls should be employed during manipulation, consistent with laboratory safety protocols for organic compounds. The material's SDS documentation provides essential guidance for storage and handling, addressing common queries about chemical stability and incompatibilities.
Emerging applications explore the compound's utility in material science, particularly as a building block for organic electronic materials. Its conjugated system and electron-donating methoxy group suggest potential in developing organic semiconductors - an area receiving substantial research funding globally. This dual applicability in life sciences and advanced materials makes 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine a compelling subject for interdisciplinary research.
The global market for fine chemicals containing such specialized heterocycles continues to expand, driven by demand from contract research organizations (CROs) and pharmaceutical innovators. Suppliers typically offer CAS 2231673-12-2 in milligram to kilogram quantities, with certificates of analysis (CoA) verifying ≥95% purity by HPLC analysis. Current pricing trends reflect the compound's position as a research-grade intermediate rather than a bulk commodity.
Future research directions may explore the chiral derivatives of this scaffold, given the increasing importance of enantioselective synthesis in drug development. The 2,3-dihydro moiety presents opportunities for asymmetric hydrogenation strategies to access optically active variants - a technique frequently searched by synthetic chemists developing chiral ligands and catalysts.
2231673-12-2 (6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine) Related Products
- 447431-22-3(2-([(3-METHYL-FURAN-2-CARBONYL)-AMINO]-METHYL)-FURAN-3-CARBOXYLIC ACID)
- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)
- 2228737-59-3(tert-butyl N-3-amino-2-(3-chloro-4-fluorophenyl)propylcarbamate)
- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)
- 54759-99-8(4-hydrazinyl-2-methylpyrimidine)
- 2228818-43-5(2-(propan-2-yloxy)-6-(pyrrolidin-3-yloxy)pyridine)
- 1346606-52-7(Tri(16-hydroxy)oleoylglycerol)
- 2138397-88-1(5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)
- 68894-07-5(68890-66-4 (Olamine))
- 2171490-90-5(3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)




